Erythro-beta-hydroxy-D-glutamic acid

Description

Properties

IUPAC Name |

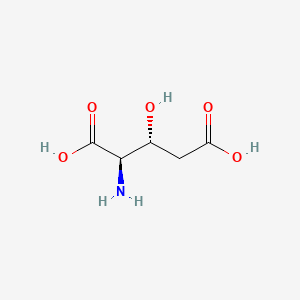

(2R,3R)-2-amino-3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZIEAUIOCGXBY-VVJJHMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6208-99-7 | |

| Record name | beta-Hydroxy-D-glutamic acid, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-HYDROXY-D-GLUTAMIC ACID, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44ZJD36L52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biological Distribution of Erythro Beta Hydroxy D Glutamic Acid

Natural Sources and Isolation from Biological Systems

The natural occurrence of erythro-beta-hydroxy-D-glutamic acid is predominantly linked to the production of specialized secondary metabolites by certain bacteria.

The production of beta-hydroxy-D-glutamic acid, including the erythro isomer, is a feature of microbial secondary metabolism. It is not a universally distributed compound but is rather found in specific lineages of microorganisms capable of synthesizing complex natural products. The primary examples are bacteria that produce poly-γ-glutamic acid (γ-PGA) and certain antibiotic hexadepsipeptides. nih.gov While many Bacillus species are known for producing γ-PGA, a polymer of glutamic acid units, the specific hydroxylation to form beta-hydroxy-D-glutamic acid is more specialized. mdpi.com

This compound is a known constituent of kutznerides, a family of antifungal and antimicrobial hexadepsipeptides. nih.govnih.gov These complex natural products are composed of one α-hydroxy acid and five non-proteinogenic amino acids. nih.gov Kutznerides are notable for containing D-3-hydroxyglutamic acid, which is found in both the threo and erythro isomeric forms within the mature molecules. nih.govnih.gov The specific kutzneride variants that contain the erythro isomer include kutznerides 1, 2, 7, and 9. nih.gov

Table 1: Occurrence of this compound in Natural Products

| Natural Product Family | Producing Organism (Example) | Specific Compounds Containing Erythro Isomer | Biological Activity |

| Kutznerides | Kutzneria sp. (Actinomycete) | Kutzneride 1, 2, 7, 9 | Antifungal, Antimicrobial |

Biosynthetic Origins and Precursors in Biological Pathways

The biosynthesis of this compound is directly linked to the metabolism of the primary amino acid, L-glutamic acid, and involves stereospecific enzymatic reactions.

The biosynthetic pathway for this compound begins with L-glutamic acid, a central molecule in amino acid metabolism. wikipedia.org L-glutamic acid itself is typically synthesized from α-ketoglutarate, an intermediate of the citric acid cycle (TCA cycle). wikipedia.org In the context of kutzneride biosynthesis, L-glutamic acid is activated and loaded onto a nonribosomal peptide synthetase (NRPS) assembly line. nih.govnih.gov Specifically, a stand-alone adenylation domain protein, KtzN, activates glutamic acid and transfers it to a peptidyl carrier protein on the NRPS module KtzH. nih.govnih.gov While attached to this carrier protein, the glutamic acid molecule undergoes hydroxylation at the beta-carbon position. nih.govnih.gov This enzymatic modification is the key step that transforms a primary metabolite into the precursor for this specialized amino acid.

The stereochemistry of the beta-hydroxylation of glutamic acid is tightly controlled by specific enzymes. nih.gov In the kutzneride biosynthetic pathway, two distinct non-heme iron oxygenase enzymes, KtzO and KtzP, are responsible for this reaction, and they exhibit opposite stereospecificity. nih.govnih.gov

The enzyme KtzP specifically catalyzes the formation of the erythro-isomer of beta-hydroxyglutamic acid. nih.govnih.gov Conversely, the enzyme KtzO generates the threo-L-hydroxyglutamic acid isomer. nih.gov This enzymatic differentiation is the first documented example in an NRPS system where two modifying enzymes catalyze the same reaction with opposing stereospecific outcomes, leading to the incorporation of different isomers into the final natural products. nih.gov All known kutznerides contain D-β-hydroxylated glutamic acid, indicating that an epimerization event occurs at the alpha-carbon at some point during or after the hydroxylation and incorporation into the peptide chain. nih.gov

Table 2: Enzymes and Stereochemical Outcomes in Beta-Hydroxyglutamic Acid Biosynthesis

| Enzyme | Substrate | Product Stereochemistry | Final Natural Product |

| KtzP | L-Glutamic acid (bound to NRPS) | Erythro-L-hydroxyglutamic acid | Kutznerides containing the D-erythro isomer |

| KtzO | L-Glutamic acid (bound to NRPS) | Threo-L-hydroxyglutamic acid | Kutznerides containing the D-threo isomer |

Biosynthesis and Enzymology of Erythro Beta Hydroxy D Glutamic Acid

Precursor Utilization and Metabolic Intermediates

The direct precursor for the biosynthesis of the hydroxyglutamic acid moiety is L-glutamic acid. pnas.org This common amino acid is first activated and then loaded onto a specific carrier protein, marking its entry into the specialized biosynthetic assembly line. This process occurs within a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).

In the well-studied kutzneride pathway, L-glutamic acid is activated by a stand-alone adenylation (A) domain, the enzyme KtzN. pnas.orgnih.gov KtzN catalyzes the formation of an L-glutamyl-adenosine monophosphate (AMP) intermediate. Subsequently, this activated glutamate (B1630785) is transferred to the phosphopantetheinyl arm of a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain. pnas.orgnih.govresearchgate.net This results in the key metabolic intermediate, L-glutamyl-S-PCP, covalently tethered to the NRPS module KtzH. pnas.orgnih.gov It is this protein-bound form of glutamate that undergoes the subsequent hydroxylation reaction.

Identification and Characterization of Biosynthetic Enzymes

The critical step of hydroxylation is performed by a specific class of oxidizing enzymes that act upon the glutamyl-S-PCP intermediate.

Non-Heme Iron Oxygenases in Stereospecific Hydroxylation

The stereospecific formation of erythro-beta-hydroxy-D-glutamic acid is catalyzed by a dedicated non-heme iron oxygenase named KtzP. pnas.orgnih.gov This enzyme is part of a broader family of oxygenases that utilize an iron cofactor, distinct from the heme group found in cytochromes, to catalyze a wide range of oxidative reactions. oup.comresearchgate.netbeilstein-journals.org KtzP exhibits remarkable substrate and stereospecificity, exclusively producing the erythro isomer of hydroxyglutamic acid. pnas.org This enzyme acts in concert with the NRPS machinery to modify the amino acid building block during the assembly of the final natural product. pnas.orgnih.gov

Enzymatic Mechanisms of Beta-Hydroxylation

The hydroxylation of the unreactive β-carbon of glutamic acid is a chemically challenging reaction. pnas.org Non-heme iron oxygenases like KtzP accomplish this by activating molecular oxygen (O₂). The mechanism is believed to involve the generation of a potent high-valent iron-oxo (Fe(IV)=O) species at the enzyme's active site. nih.govwikipedia.org This powerful oxidant is capable of abstracting a hydrogen atom from the β-carbon of the PCP-tethered glutamate, followed by the "rebound" of a hydroxyl group to the resulting carbon radical, yielding the hydroxylated product. nih.gov This reaction requires a source of electrons, typically from a reductase partner enzyme, to facilitate the reductive activation of O₂.

Role of Specific Carrier Proteins and Domains

The biosynthesis of this compound is intrinsically linked to the function of NRPS domains. The substrate, glutamic acid, is specifically bound to the peptidyl carrier protein (PCP) domain of the KtzH NRPS module. pnas.orgnih.gov This covalent tethering is crucial, as the hydroxylase KtzP specifically recognizes and acts upon the PCP-bound substrate, not free glutamic acid.

A notable feature of this system is the "in trans" action of the adenylation domain KtzN. pnas.orgnih.govresearchgate.net The KtzH module that carries the glutamic acid has a non-functional, truncated A domain. pnas.orgnih.gov To compensate, the separate, stand-alone KtzN protein activates glutamic acid and loads it onto the KtzH PCP domain, a fascinating example of intermolecular cooperation in an NRPS system. pnas.orgnih.gov Following hydroxylation by KtzP, the resulting erythro-L-hydroxyglutamic acid is then passed to a downstream epimerization (E) domain within the NRPS assembly line, which inverts the stereochemistry at the alpha-carbon to yield the final D-isomer found in the mature kutzneride natural products. pnas.org

| Enzyme/Domain | Class | Function in Erythro-Isomer Biosynthesis | Reference |

|---|---|---|---|

| KtzN | Adenylation (A) Domain | Activates L-glutamic acid and transfers it to the KtzH PCP domain. | pnas.org |

| KtzH-PCP | Peptidyl Carrier Protein (PCP/T) Domain | Covalently binds L-glutamic acid, presenting it as the substrate for KtzP. | pnas.orgnih.gov |

| KtzP | Non-Heme Iron Oxygenase | Stereospecifically hydroxylates PCP-bound L-glutamic acid to form the erythro-L-isomer. | pnas.orgnih.gov |

| KtzH-E | Epimerization (E) Domain | Converts erythro-L-hydroxyglutamic acid to erythro-D-hydroxyglutamic acid. | pnas.org |

Regulation of Biosynthetic Pathways

The production of complex secondary metabolites like the kutznerides is tightly regulated. The genes for the biosynthetic enzymes, including ktzP, ktzN, and ktzH, are organized into a biosynthetic gene cluster. pnas.orgnih.gov This co-localization allows for coordinated transcriptional regulation, ensuring that all necessary components of the assembly line are produced together. researchgate.net The kutzneride gene cluster contains genes predicted to be involved in regulation, such as ktzK, which shows homology to the AfsR family of regulatory proteins. nih.gov The expression of these gene clusters is often controlled by specific environmental signals or developmental cues. Furthermore, the activity of biosynthetic pathways for amino acid derivatives can be subject to feedback inhibition, where the final product inhibits an early enzyme in the pathway to prevent overproduction, although specific instances for this pathway are not detailed. nih.govnih.gov

Comparative Analysis of Threo- and Erythro-Isomer Biosynthesis

The kutzneride biosynthetic pathway provides a remarkable example of how two different stereoisomers of the same modified amino acid are produced. pnas.org Both erythro- and threo-beta-hydroxy-D-glutamic acid are incorporated into different kutzneride variants. pnas.orgnih.gov

The initial steps for the biosynthesis of both isomers are identical: L-glutamic acid is activated by KtzN and loaded onto the PCP domain of KtzH. pnas.org The divergence occurs at the hydroxylation step. While KtzP specifically generates the erythro isomer, a second, distinct non-heme iron oxygenase, KtzO, catalyzes the formation of the threo isomer from the same L-glutamyl-S-PCP intermediate. pnas.org

This system represents a rare case where a single NRPS pathway utilizes two different modifying enzymes to perform the exact same chemical transformation (beta-hydroxylation) but with opposite stereospecificity. pnas.org Following the stereospecific hydroxylation by either KtzP or KtzO, the subsequent steps, including epimerization to the D-form and incorporation into the growing peptide chain, proceed analogously.

| Feature | Erythro-Isomer Biosynthesis | Threo-Isomer Biosynthesis | Reference |

|---|---|---|---|

| Precursor | L-Glutamic Acid | L-Glutamic Acid | pnas.org |

| Activating Enzyme | KtzN (Adenylation Domain) | KtzN (Adenylation Domain) | pnas.org |

| Carrier Protein | KtzH-PCP | KtzH-PCP | pnas.orgnih.gov |

| Hydroxylating Enzyme | KtzP | KtzO | pnas.org |

| Initial Hydroxylated Product | Erythro-L-hydroxyglutamic acid | Threo-L-hydroxyglutamic acid | pnas.org |

| Final Isomer in Product | D-Isomer (after epimerization) | D-Isomer (after epimerization) | pnas.org |

Chemical Synthesis and Stereoselective Methodologies for Erythro Beta Hydroxy D Glutamic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of erythro-beta-hydroxy-D-glutamic acid reveals several strategic disconnections that form the basis of modern synthetic routes. The primary goal is to deconstruct the target molecule into readily available and stereochemically defined starting materials.

One effective strategy involves a disconnection of the Cα-N bond. This approach views the target as a derivative of a 1,3-diol, where the amine functionality is introduced via the ring-opening of an epoxide. This leads to a key precursor: a chiral epoxy alcohol. The erythro stereochemistry is achieved through an anti-selective nucleophilic attack at the C-2 position of the epoxide. A further disconnection of the terminal carboxylic acid moiety via functional group interconversion to a terminal alkene simplifies the precursor to an unsaturated epoxy alcohol, such as (2S,3S)-2,3-epoxy-5-hexen-1-ol. irbbarcelona.orgresearchgate.net This starting material can be accessed through well-established asymmetric epoxidation methods.

Another key disconnection is at the Cα-Cβ bond, treating the molecule as an aldol (B89426) adduct. This approach requires the stereocontrolled addition of a glycine (B1666218) enolate equivalent to a protected glyceraldehyde derivative. The challenge in this strategy lies in controlling the facial selectivity of both the enolate and the aldehyde to establish the correct (2S, 3S) absolute stereochemistry.

A summary of these strategic disconnections is presented below:

| Disconnection Strategy | Key Bond(s) Cleaved | Precursor Type | Rationale |

| Epoxide Ring Opening | Cα-N | Chiral Epoxy Alcohol | Leverages powerful asymmetric epoxidation reactions and predictable anti-selective epoxide opening to set both stereocenters. |

| Aldol-Type Reaction | Cα-Cβ | Glycine Enolate & Chiral Aldehyde | A convergent approach that forms the carbon backbone directly, but requires stringent control over diastereoselectivity. |

| Chiral Pool Synthesis | Multiple | D-glucose or D-serine | Utilizes the inherent stereochemistry of natural products as a starting point to reduce the number of asymmetric steps required. |

Total Synthesis Approaches and Key Synthetic Intermediates

The total synthesis of this compound has been achieved through multi-step sequences that utilize key stereochemical transformations. One notable enantioselective synthesis begins with 2,5-hexadien-1-ol (B14692151), establishing the chirality through a Sharpless asymmetric epoxidation. irbbarcelona.orgresearchgate.net

This synthesis proceeds through several key intermediates, ensuring stereochemical integrity is maintained throughout the process. The key steps and intermediates are outlined below:

Asymmetric Epoxidation : 2,5-hexadien-1-ol is subjected to Sharpless epoxidation using titanium(IV) isopropoxide and (+)-diethyl tartrate to yield the chiral precursor (2S,3S)-2,3-epoxy-5-hexen-1-ol with high enantiomeric excess (93% ee). irbbarcelona.orgresearchgate.net

Carbamate (B1207046) Formation and Cyclization : The epoxy alcohol is treated with benzyl isocyanate to form a benzyl carbamate. This intermediate then undergoes an intramolecular cyclization, promoted by a base like sodium bistrimethylsilylamide, to form a key oxazolidinone intermediate. This step is crucial as it sets the stage for the regioselective introduction of the nitrogen atom. irbbarcelona.orgresearchgate.net

Protection and Functional Group Manipulation : The oxazolidinone is hydrolyzed, and the resulting amine is protected with a tert-butoxycarbonyl (Boc) group. The secondary alcohol is protected as a silyl ether. The primary alcohol is then selectively deprotected, yielding a key intermediate ready for oxidation. irbbarcelona.orgresearchgate.net

Oxidation and Esterification : The primary alcohol is oxidized to a carboxylic acid. The terminal alkene, which serves as a masked form of the second carboxylic acid, is then subjected to oxidative cleavage. The resulting diacid is esterified to produce the fully protected N-Boc-(2S,3S)-3-hydroxy glutamic acid dimethyl ester. irbbarcelona.orgresearchgate.net

Key Synthetic Intermediates:

| Intermediate Name | Structure (Simplified) | Role in Synthesis |

| (2S,3S)-2,3-epoxy-5-hexen-1-ol | Epoxide with an allyl group | Chiral starting material; sets the absolute stereochemistry. |

| Oxazolidinone 4 | Cyclic carbamate | Product of regioselective C-2 epoxide ring opening. |

| Diol 5 | N-Boc protected amino diol | Precursor for selective protection and oxidation steps. |

| Diester 9 | Fully protected target | Final intermediate before deprotection. |

Asymmetric Synthesis Strategies

The creation of the two adjacent stereocenters in this compound requires robust asymmetric strategies. These can be broadly categorized into substrate-controlled, auxiliary-controlled, catalyst-controlled, and biocatalytic methods.

Chiral auxiliaries are removable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. In the context of hydroxyglutamic acid synthesis, a chiral auxiliary can be used to control cycloaddition reactions that build the core scaffold. For instance, a 1,3-dipolar cycloaddition between a nitrone and an acrylamide attached to a (2S)-bornane-10,2-sultam chiral auxiliary can produce an isoxazolidine (B1194047) precursor. nih.gov The sultam auxiliary shields one face of the double bond, forcing the nitrone to add from the opposite face, thereby controlling the stereochemistry at what will become the C-3 and C-5 positions of the glutamic acid backbone. Subsequent cleavage of the N-O bond and removal of the auxiliary reveals the desired amino alcohol functionality with high diastereoselectivity. nih.gov

Modern asymmetric catalysis offers powerful tools for the synthesis of beta-hydroxy-alpha-amino acids, although specific applications for the synthesis of the D-glutamic acid derivative are not widely reported. Conceptually, an organocatalytic approach could involve a direct asymmetric aldol reaction between a glycine Schiff base (acting as an enolate equivalent) and a suitable three-carbon aldehyde synthon. Chiral catalysts, such as proline derivatives or Cinchona alkaloids, could be employed to control the facial selectivity of the reaction, yielding the erythro product.

Similarly, metal-catalyzed methods, often employing chiral ligands with metals like copper, zinc, or rhodium, are highly effective for asymmetric aldol additions. These reactions could, in principle, be adapted to generate the this compound core by reacting a chiral metal enolate of a glycine derivative with a protected glyceraldehyde, thereby forming the Cα-Cβ bond with high diastereo- and enantioselectivity.

Nature has evolved highly specific enzymes for the synthesis of complex molecules. In the biosynthesis of kutznerides, a class of antimicrobial natural products, specific enzymes are responsible for producing both threo and erythro isomers of D-3-hydroxyglutamic acid. irbbarcelona.org Research has identified two non-heme iron oxygenase enzymes, KtzO and KtzP, that stereospecifically hydroxylate the beta-position of glutamic acid. Specifically, the enzyme KtzP catalyzes the formation of the erythro-isomer. irbbarcelona.org This enzyme acts on glutamic acid that is bound to a peptidyl carrier protein within the nonribosomal peptide synthetase (NRPS) machinery. This biocatalytic hydroxylation represents a highly efficient and perfectly stereoselective route to the desired isomer, bypassing the need for protecting groups and multiple synthetic steps. While currently part of a complex biosynthetic pathway, such enzymes hold potential for future use in engineered biocatalytic systems for the production of non-proteinogenic amino acids.

Diastereoselective Control in Synthesis of Erythro-Stereoisomer

Achieving the correct erythro relative stereochemistry is a critical aspect of the synthesis. The erythro isomer has the C-2 amino group and the C-3 hydroxyl group on opposite sides in a Fischer projection.

A highly effective method for controlling this diastereoselectivity is through the intramolecular cyclization of an epoxy carbamate, as described in the total synthesis by Riera and coworkers. irbbarcelona.orgresearchgate.net The reaction proceeds via an SN2-type nucleophilic attack of the carbamate nitrogen at the C-2 position of the epoxide. This backside attack results in an inversion of configuration at C-2, leading to an anti-relationship between the incoming nitrogen and the C-3 hydroxyl group. This anti-diol arrangement is the precursor to the desired erythro-amino alcohol. This substrate-controlled approach reliably sets the relative stereochemistry in a single, high-yielding step.

Another strategy involves cycloaddition reactions. The 1,3-dipolar cycloaddition of a nitrone to a chiral acrylate derivative tends to favor the formation of a trans-substituted isoxazolidine ring. nih.gov This trans arrangement, upon reductive N-O bond cleavage, directly translates to the erythro stereochemistry of the resulting amino acid. The steric bulk of the substituents on both the nitrone and the dipolarophile dictates the facial selectivity, leading to high diastereomeric ratios.

Summary of Diastereoselective Methods:

| Method | Key Transformation | Stereochemical Rationale | Typical Diastereoselectivity |

| Epoxy Carbamate Cyclization | Intramolecular SN2 ring-opening | Backside attack on the epoxide leads to an anti product. | High (often >93:7) irbbarcelona.orgresearchgate.net |

| Nitrone Cycloaddition | 1,3-dipolar cycloaddition | Steric hindrance favors the formation of the trans cycloadduct. | High (often >20:1) nih.gov |

Derivatization for Synthetic Utility and Protection Strategies

The synthetic utility of this compound is significantly enhanced through strategic derivatization and the use of protecting groups. Due to its polyfunctional nature—possessing two carboxylic acid groups, one hydroxyl group, and one amino group—selective modification is crucial for achieving desired chemical transformations without unintended side reactions. Protecting groups temporarily mask these reactive sites, allowing chemists to direct reactions to specific parts of the molecule.

Protecting group strategies are fundamental in multi-step syntheses, particularly in peptide synthesis where this compound can be incorporated as a non-proteinogenic amino acid. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. An orthogonal protection strategy, where different classes of protecting groups can be removed under distinct conditions, is often employed to allow for sequential, controlled manipulation of the functional groups. iris-biotech.de

Protecting Group Strategies for Functional Groups

The selection of appropriate protecting groups for the amine, carboxyl, and hydroxyl functions is critical for the successful synthesis of complex molecules containing the this compound scaffold.

Amino Group Protection: The primary amino group is typically protected to prevent its reaction during carboxyl group activation in peptide coupling or other synthetic modifications. The most common protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. iris-biotech.de The Fmoc group is base-labile, typically removed with piperidine, making it ideal for solid-phase peptide synthesis (SPPS). iris-biotech.de The Boc group, in contrast, is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Carboxyl Group Protection: Both the alpha and gamma carboxyl groups must often be protected to prevent them from interfering with reactions at other sites. Common strategies involve conversion to esters, such as methyl esters or tert-butyl (tBu) esters. iris-biotech.deresearchgate.net Methyl esters can be prepared by reaction with methyl iodide and a base, while tBu esters are cleaved under acidic conditions, often concurrently with a Boc group. iris-biotech.deresearchgate.net

Hydroxyl Group Protection: The secondary hydroxyl group can be protected to avoid acylation or other unwanted reactions. Acetyl (Ac) groups are a straightforward option for hydroxyl protection and have been used in peptide synthesis. nih.gov Silyl ethers are another alternative, though their stability can vary depending on the specific silyl group used. In some synthetic schemes, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, which is later removed under specific conditions.

An example of a fully protected derivative is (2S,3S)-2-tert-butoxycarbonyl-3-hydroxy glutamic acid dimethyl ester, which utilizes Boc protection for the amine and methyl esters for both carboxylic acids, leaving the hydroxyl group available for further reaction or subsequent protection. researchgate.net

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) iris-biotech.de |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de |

| Carboxyl | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) iris-biotech.de |

| Carboxyl | Methyl ester | Me | Saponification (e.g., NaOH) |

| Hydroxyl | Acetyl | Ac | Basic or acidic hydrolysis nih.gov |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

Derivatization for Synthetic Intermediates

Derivatization is not only used for protection but also to create stable intermediates that facilitate specific synthetic outcomes, such as controlling stereochemistry or enabling purification.

One key strategy involves the formation of cyclic derivatives. For instance, the N-benzyl carbamate of an epoxy alcohol precursor can be cyclized to form an oxazolidinone. researchgate.net This rigid cyclic structure helps to control the stereochemistry during subsequent synthetic steps. Another common cyclic derivative is the pyroglutamate form, such as (2S, 3S)-3-acetoxypyroglutamate, which can be formed from the parent amino acid and serves as a useful synthetic intermediate. researchgate.net

Derivatization is also employed for analytical purposes. Amino acids can be converted into their corresponding α-hydroxy acids via the van Slyke reaction with dinitrogen trioxide. researchgate.net This conversion allows for quantification using analytical techniques like HPLC, where the α-hydroxy acid derivatives can be more easily separated and detected. researchgate.net

| Original Functional Groups | Derivative Formed | Purpose of Derivatization |

| Amino and Hydroxyl | Oxazolidinone | Stereochemical control during synthesis researchgate.net |

| Amino and γ-Carboxyl | Pyroglutamate | Creation of a stable synthetic intermediate researchgate.net |

| Amino | α-Hydroxy acid | Facilitates analytical quantification via HPLC researchgate.net |

Advanced Analytical Approaches for Erythro Beta Hydroxy D Glutamic Acid

High-Resolution Spectroscopic Techniques

Spectroscopic methods are fundamental to determining the molecular structure and concentration of chemical compounds. For a molecule like erythro-beta-hydroxy-D-glutamic acid, high-resolution techniques are indispensable for confirming its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Advanced multi-dimensional NMR experiments are crucial for assigning the precise structure and relative stereochemistry of the β-hydroxyglutamic acid isomers. While specific data for the D-erythro isomer is not broadly published, the principles of analysis are well-established from studies on related compounds.

For instance, an NMR study on the diastereomers of β-hydroxy-DL-aspartic acid, a structurally similar compound, demonstrated that analysis of proton (¹H) chemical shifts and coupling constants can provide information about the ionization sequences and the preferred conformations of the ions in solution. researchgate.net Such analyses are critical for distinguishing between the erythro and threo diastereomers. The erythro isomer is defined by a conformation where similar functional groups on adjacent chiral centers are on opposite sides in a Fischer projection, which influences the coupling constants between the protons on these carbons.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to:

Confirm the carbon skeleton and proton attachments: COSY identifies proton-proton couplings within the molecule, while HSQC and HMBC correlate protons with their directly attached carbons and long-range carbons, respectively, confirming the C-C-C-C-C backbone and the positions of the amino, hydroxyl, and carboxylic acid groups.

Determine relative stereochemistry: The magnitude of the coupling constant between the protons on the alpha and beta carbons (JαH-βH) is diagnostic for the erythro versus threo configuration. This approach is standard for confirming the stereochemical outcome of synthetic procedures or the structure of isolated natural products.

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and structure of molecules, as well as for their quantification in complex mixtures. nih.gov

Characterization: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula (C₅H₉NO₅ for beta-hydroxy-glutamic acid), confirming its identity. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, providing structural information that can help distinguish it from other isobaric compounds. For example, in a study of a related compound, urinary l-erythro-β-hydroxyasparagine, MS/MS analysis showed a characteristic daughter ion that confirmed the molecule was an amino acid derivative. nih.gov

Quantification: When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is a powerful tool for quantification. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are targeted MS/MS techniques that offer exceptional sensitivity and selectivity. These methods monitor specific precursor-to-product ion transitions, allowing for the accurate quantification of the target analyte even at very low concentrations in complex biological samples like plasma or saliva. nih.gov Methods for quantifying various hydroxy acids with detection limits in the low micromolar (µM) range have been successfully developed using LC-MS/MS. nih.gov

Table 1: Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| High-Resolution MS (HRMS) | Elemental Formula Determination | Provides highly accurate mass-to-charge ratio (m/z) for unambiguous molecular formula confirmation. |

| Tandem MS (MS/MS) | Structural Characterization | Generates specific fragmentation patterns that act as a molecular fingerprint. |

| LC-MS/MS (MRM/SRM) | Quantification in Complex Matrices | Offers high sensitivity, selectivity, and a wide linear range for accurate measurement. nih.gov |

| HPLC-ESI-MS | Identification and Separation | Combines the separation power of HPLC with the sensitive and selective detection of electrospray ionization mass spectrometry. nih.gov |

Chromatographic Separation and Chiral Resolution

Chromatography is essential for isolating this compound from other compounds and, crucially, for separating its different stereoisomers.

Separating the four stereoisomers of β-hydroxyglutamic acid (D/L-erythro and D/L-threo) is a significant analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method to achieve this separation. researchgate.net Two main strategies are employed:

Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method for analyzing native, underivatized amino acids. sigmaaldrich.com Columns with a chiral selector embedded in the stationary phase can differentiate between enantiomers. Crown-ether based CSPs are particularly effective for separating D- and L-amino acid enantiomers. chromatographyonline.comankara.edu.tr Another successful class of CSPs for polar and ionic compounds like amino acids are those based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These columns can operate with aqueous mobile phases, which is ideal for these soluble analytes. sigmaaldrich.com

Indirect Separation via Chiral Derivatization: In this approach, the amino acid is first reacted with a chiral derivatizing agent (CDA), such as Marfey’s reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, or FDAA), to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. nih.gov This method is highly effective and has been used to separate various unusual amino acids. nih.gov For instance, in a study on the biosynthesis of kutznerides, the threo and erythro isomers of β-hydroxyglutamic acid were dabsylated to facilitate their separation and identification by reversed-phase HPLC-MS. nih.gov

Table 2: Chiral HPLC Strategies for Isomer Separation

| Strategy | Description | Common Application |

|---|---|---|

| Direct (Chiral Stationary Phase) | Uses a column with a chiral selector (e.g., crown ether, teicoplanin) to directly separate enantiomers. chromatographyonline.comsigmaaldrich.com | Analysis of underivatized D- and L-amino acids. chromatographyonline.com |

| Indirect (Chiral Derivatization) | The analyte is reacted with a chiral agent (e.g., FDAA) to form diastereomers, which are then separated on an achiral column. nih.gov | Separation of complex mixtures of amino acid stereoisomers, often coupled with MS detection. nih.govnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of metabolites. However, due to the polar and non-volatile nature of amino acids, they must first be chemically modified through derivatization to increase their volatility. sigmaaldrich.com

Common derivatization procedures involve replacing the active hydrogens on the amine, hydroxyl, and carboxyl groups with nonpolar moieties. sigmaaldrich.com Silylation is a frequent approach, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create more stable tert-butyldimethylsilyl (TBDMS) derivatives, or other reagents to form trimethylsilyl (B98337) (TMS) derivatives. scienceopen.comsigmaaldrich.com

Once derivatized, the compounds can be separated on a GC column based on their boiling points and interactions with the stationary phase. sigmaaldrich.com The separated compounds then enter the mass spectrometer for detection and identification. GC-MS is widely used in metabolomics to obtain a profile of many different metabolites in a biological sample simultaneously. nih.gov While the higher molecular weight of the derivatives can lead to longer analysis times, this can be managed by using short, narrow-bore capillary columns. sigmaaldrich.com

Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling is an essential technique for investigating the dynamics of metabolic pathways, providing information that cannot be obtained from concentration measurements alone. nih.goveurisotop.com This approach is critical for understanding the biosynthesis and catabolism of this compound.

The core principle involves introducing a nutrient or precursor that has been enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H/D). nih.gov For example, cells or organisms can be cultured in media containing ¹³C-labeled glucose or a ¹⁵N-labeled amino acid like glutamine. nih.gov As these labeled precursors are metabolized, the isotope is incorporated into downstream products. nih.gov

By tracking the incorporation of these isotopic labels into this compound over time using MS or NMR, researchers can:

Identify biosynthetic pathways: Tracing the label from a precursor to the final product confirms the metabolic route. nih.gov

Quantify metabolic flux: The rate at which the label is incorporated provides a direct measure of the rate of synthesis or turnover (flux) of the metabolite. eurisotop.com This provides a dynamic view of metabolism that static concentration measurements cannot. eurisotop.com

Distinguish metabolic sources: It allows researchers to determine what proportion of a metabolite pool is derived from different precursors. eurisotop.com For instance, one could determine if the carbon backbone of this compound is derived from glucose or from the degradation of other amino acids.

The use of deuterium (B1214612) oxide (D₂O, or heavy water) is a more recent approach that allows for the simultaneous measurement of the turnover of numerous molecules, including proteins and metabolites, over longer periods. researchgate.net

Table 3: Stable Isotopes in Metabolic Studies of Amino Acids

| Isotope | Labeled Precursor Example | Analytical Technique | Application |

|---|---|---|---|

| ¹³C | U-¹³C-Glucose, ¹³C-Glutamine | GC-MS, LC-MS, NMR | Tracing carbon backbone, pathway identification, flux analysis. nih.gov |

| ¹⁵N | ¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride | GC-MS, LC-MS, NMR | Tracing nitrogen sources, amino acid metabolism. |

| ²H (Deuterium) | Deuterium Oxide (D₂O), L-[5,5,5-²H₃]leucine | GC-MS, LC-MS | Measuring whole-body or tissue-specific turnover rates over extended periods. researchgate.netnih.gov |

Crystallographic Analysis of this compound and its Complexes

Despite the power of crystallographic analysis, a thorough review of scientific literature and crystallographic databases reveals a notable absence of published crystal structures for this compound or its metallic complexes. While the crystal structures of related compounds, such as the threo diastereomer of beta-hydroxy-D-glutamic acid, have been investigated, the specific spatial arrangement of the erythro isomer remains uncharacterized by X-ray diffraction techniques.

The lack of a crystal structure for this compound means that key structural parameters, which are typically determined with high precision through crystallographic studies, are not available. These parameters include the unit cell dimensions, space group, and the precise atomic coordinates of the molecule in the solid state.

In the absence of experimental crystallographic data for the free amino acid, the study of its complexes with various metals would also be of significant interest. The coordination of metal ions to the amino and carboxyl groups, as well as the hydroxyl group, would likely result in distinct crystal packing and molecular geometries. However, no crystallographic data for such complexes of this compound have been reported in the literature.

For comparison, the general approach to crystallographic analysis of a compound like this compound would involve the following steps:

Crystallization: Growing single crystals of the compound of sufficient size and quality.

Data Collection: Exposing the crystal to an X-ray beam and collecting the resulting diffraction pattern.

Structure Solution: Using computational methods to determine the phases of the diffracted X-rays and generate an initial electron density map.

Structure Refinement: Fitting the atomic model to the electron density map and refining the atomic positions and other parameters to achieve the best possible fit with the experimental data.

Should crystallographic data for this compound become available in the future, it would be presented in a format similar to the following hypothetical data tables.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₉NO₅ |

| Formula Weight | 163.13 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Hypothetical Atomic Coordinates and Isotropic Displacement Parameters for this compound

| Atom | x | y | z | U(iso) |

|---|---|---|---|---|

| O1 | Data not available | Data not available | Data not available | Data not available |

| O2 | Data not available | Data not available | Data not available | Data not available |

| O3 | Data not available | Data not available | Data not available | Data not available |

| O4 | Data not available | Data not available | Data not available | Data not available |

| O5 | Data not available | Data not available | Data not available | Data not available |

| N1 | Data not available | Data not available | Data not available | Data not available |

| C1 | Data not available | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

The future determination of the crystal structure of this compound would provide valuable insights into its molecular conformation and intermolecular interactions, such as hydrogen bonding patterns, which govern its physical and chemical properties.

Molecular and Enzymatic Interactions of Erythro Beta Hydroxy D Glutamic Acid

Substrate Recognition and Binding by Enzymes

The formation of erythro-beta-hydroxy-glutamic acid is a key step in the biosynthesis of kutznerides, a family of antifungal and antimicrobial hexadepsipeptides. nih.gov The enzymatic machinery responsible for its creation demonstrates a sophisticated system of substrate recognition and binding. The process does not begin with the free amino acid but with L-glutamic acid tethered to a specific protein complex. nih.gov

The central player in this process is a large, multimodular nonribosomal peptide synthetase (NRPS), specifically the KtzH protein. nih.govchemrxiv.org The glutamic acid substrate is covalently bound to the peptidyl carrier protein (PCP) domain of the third module of KtzH. nih.gov A notable feature of this module is its truncated and non-functional adenylation (A) domain, which is normally responsible for recognizing, activating, and loading the specific amino acid onto the PCP. chemrxiv.org

To overcome this deficiency, the system employs a stand-alone adenylation domain, KtzN, which functions in trans. nih.govchemrxiv.org KtzN recognizes and activates L-glutamic acid and transfers it to the PCP of the KtzH module. nih.gov This recognition and loading step is a prerequisite for the subsequent modification of the amino acid. The binding is stereospecific, ensuring that L-glutamic acid is the substrate for the subsequent hydroxylation reaction. nih.gov

Mechanistic Studies of Enzymes Utilizing or Modifying the Compound

Once L-glutamic acid is bound to the KtzH-PCP, it is modified by a specific hydroxylase enzyme, KtzP. nih.gov KtzP is a non-heme iron(II)/α-ketoglutarate (αKG)-dependent hydroxylase. nih.gov These types of enzymes are known to catalyze challenging hydroxylation reactions at relatively unreactive carbon positions. nih.gov

Allosteric Regulation and Kinetic Parameters of Related Enzymes

Direct allosteric regulation of the KtzP enzyme has not been extensively documented. However, the biosynthetic pathway is regulated through the unique in trans compensation mechanism involving the KtzN adenylation domain. nih.govchemrxiv.org The activity of the entire module responsible for incorporating hydroxyglutamic acid is dependent on the presence and function of KtzN, which must activate and transfer glutamic acid to the KtzH-PCP before KtzP can act. nih.gov

Kinetic parameters for the KtzP-catalyzed hydroxylation of PCP-bound glutamic acid have been determined. nih.gov To facilitate these measurements, a stable amide-linked analog of the substrate was used to overcome the instability of the natural thioester bond. nih.gov The enzyme exhibits a relatively high affinity for its PCP-tethered substrate, as indicated by its Michaelis-Menten constant (KM). nih.gov However, it has a low turnover number (kcat) compared to hydroxylases that act on free amino acids. nih.gov The catalytic efficiency of KtzP is similar to that of its counterpart, KtzO, which accounts for the comparable amounts of both erythro and threo isomers found in the final natural products. nih.gov

| Enzyme | Substrate | KM (μM) | kcat (min-1) | kcat/KM (M-1s-1) |

|---|---|---|---|---|

| KtzP | A*PCP3-HN-Glu | 168.9 | 0.44 | 43.5 |

| KtzP | CDA-T9-HN-Glu | 128.8 | 0.32 | 41.4 |

Data sourced from a study on kutzneride biosynthesis. nih.gov APCP₃-HN-Glu represents the native substrate complex, while CDA-T9-HN-Glu is a non-cognate substrate used for comparison.*

Molecular Recognition in Non-Enzymatic Biological Systems

While the enzymatic interactions are primarily related to its biosynthesis, the molecular structure of erythro-beta-hydroxy-glutamic acid and its close analogs allows for recognition by other non-enzymatic biological systems, such as neurotransmitter receptors and transporters. Studies on the closely related compound, erythro-3-hydroxyaspartate, provide significant insight into this molecular recognition.

Notably, D-erythro-3-hydroxyaspartate has been identified as a potent agonist for the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. mdpi.com Its potency is remarkable, with an EC₅₀ value of 320 nM in rat hippocampal neurons, while the L-enantiomer is approximately 100-fold less potent. mdpi.com This demonstrates a high degree of stereospecific recognition by the NMDA receptor, where the erythro configuration and the D-alpha-carbon stereochemistry are crucial for potent agonist activity.

Furthermore, both enantiomers of erythro-3-hydroxyaspartate interact with glutamate transporters. mdpi.com They have been shown to inhibit glutamate uptake by excitatory amino acid transporters 1, 2, and 3 (EAAT1, EAAT2, and EAAT3). mdpi.com While both enantiomers have similar affinities for the transporters, the D-enantiomer displays a lower maximal effect compared to the L-enantiomer. mdpi.com This indicates that the transporters can bind both stereoisomers but may process them differently. The ability of these molecules to block glutamate transporters highlights how the beta-hydroxyaspartate structure is recognized by the substrate binding sites of these transport proteins. nih.gov

Biological Roles and Physiological Implications of Erythro Beta Hydroxy D Glutamic Acid

Role as a Non-Proteinogenic Amino Acid

Erythro-beta-hydroxy-D-glutamic acid is classified as a non-proteinogenic amino acid. This means it is not one of the 22 amino acids genetically coded for incorporation into proteins during the process of translation. idw-online.defrontiersin.org Unlike proteinogenic amino acids, which are the primary building blocks of proteins synthesized by ribosomes, non-proteinogenic amino acids are often synthesized through alternative pathways and have a wide array of functions. idw-online.de They can be found as free molecules, intermediates in metabolic pathways, or as constituents of nonribosomal peptides, which are synthesized by large enzyme complexes called nonribosomal peptide synthetases (NRPSs). idw-online.denih.gov The presence of the D-enantiomeric form and the hydroxyl group at the beta-carbon position further distinguishes it from the common proteinogenic L-glutamic acid, bestowing upon it unique stereochemical properties that dictate its biological interactions and roles. nih.gov

Integration into Natural Product Biosynthesis Pathways (e.g., Kutznerides)

A primary biological role of this compound is its function as a building block in the biosynthesis of complex natural products. It is a key component of the kutznerides, a family of cyclic hexadepsipeptides produced by the soil actinomycete Kutzneria sp. 744. pnas.orgnih.govnih.gov These natural products exhibit notable antifungal and antimicrobial activities. nih.gov The kutzneride structure is remarkable for its composition of five unusual non-proteinogenic amino acids and one α-hydroxy acid. nih.govnih.gov

The biosynthesis of kutznerides is a complex process orchestrated by a large nonribosomal peptide synthetase (NRPS) assembly line encoded by a 56-kb gene cluster. pnas.org Within this pathway, glutamic acid serves as the precursor to the hydroxyglutamic acid residue. nih.gov Two specific non-heme iron oxygenase enzymes, KtzO and KtzP, are responsible for stereospecifically hydroxylating the β-position of glutamic acid after it has been tethered to a peptidyl carrier protein (PCP) domain of the NRPS machinery. nih.gov Specifically, the enzyme KtzP catalyzes the formation of the erythro-isomer, which is subsequently incorporated into the growing peptide chain. nih.gov This enzymatic modification highlights a sophisticated mechanism for generating structural diversity in natural products.

Table 1: Key Enzymes in the Biosynthesis of Hydroxyglutamic Acid in Kutznerides

| Enzyme | Type | Function | Precursor Substrate | Product |

| KtzN | Stand-alone Adenylation (A) domain | Activates and transfers glutamic acid to the NRPS. | L-Glutamic Acid | L-Glutamyl-AMP |

| KtzP | Non-heme iron oxygenase | Catalyzes the stereospecific hydroxylation at the β-position of glutamic acid. | PCP-tethered L-Glutamic Acid | PCP-tethered erythro-L-hydroxyglutamic acid |

| KtzO | Non-heme iron oxygenase | Catalyzes the stereospecific hydroxylation at the β-position of glutamic acid. | PCP-tethered L-Glutamic Acid | PCP-tethered threo-L-hydroxyglutamic acid |

This interactive table provides details on the enzymes responsible for the formation of the this compound precursor in the kutzneride biosynthetic pathway. nih.gov

Contribution to Cellular Metabolism and Homeostasis

As a derivative of glutamic acid, this compound is inherently linked to central metabolic pathways. nih.gov Glutamic acid is a key metabolite, playing roles in amino acid transamination, nitrogen transport, and as a precursor for the synthesis of other amino acids and the antioxidant glutathione. genome.jp The synthesis of a D-amino acid from an L-amino acid precursor by racemase enzymes represents a significant metabolic step. nih.gov The presence of D-amino acids in organisms can influence cellular homeostasis; for instance, in bacteria, they are known to modulate the structure and metabolism of the peptidoglycan cell wall. frontiersin.org While the specific metabolic flux and homeostatic impact of free this compound are not fully elucidated, its synthesis and degradation would necessarily interface with the broader pools of glutamic acid and D-amino acid metabolism. nih.govgenome.jp The regulation of its concentration would be crucial to prevent potential metabolic disturbances or toxic effects that can arise from the accumulation of non-standard amino acids. news-medical.netnih.gov

Involvement in Stress Responses and Adaptation Mechanisms

While direct evidence for this compound in stress response is limited, the roles of related compounds suggest a potential involvement. In many bacteria, D-amino acids are released into the environment under stressful conditions, such as nutrient limitation, where they can act as signaling molecules. frontiersin.org For example, in Vibrio cholerae, specific D-amino acids are sensed by chemoreceptors that trigger an avoidance response, allowing the bacteria to escape unfavorable environments. nih.govumu.se This stress-dependent "run-away" response is controlled by the stress-response sigma factor RpoS. nih.govumu.se It is plausible that in microorganisms producing it, this compound could play a similar role in chemical ecology and adaptation to stress.

In a broader context, the accumulation of various amino acids is a well-documented plant response to abiotic stresses like drought and heat. frg.org.uaresearchgate.net These amino acids can act as osmolytes to maintain cellular turgor, detoxify harmful reactive oxygen species, and regulate ion transport. frg.org.uaresearchgate.net Although this specific compound is primarily known from bacteria, these general principles highlight the diverse ways amino acids contribute to stress adaptation across different domains of life.

Biomarker Potential in Biological Systems Research

The unique nature of this compound as a non-proteinogenic amino acid suggests it could have potential as a biomarker in specific biological contexts. Metabolites that are not part of common, central metabolic pathways can serve as highly specific indicators of a particular metabolic state, the presence of a specific organism, or a disease process. labtestsonline.org.uklabtestsonline.org.uk For instance, circulating profiles of various amino acids, including non-proteinogenic ones, are being investigated as potential biomarkers for conditions such as age-related muscle loss and cardiometabolic diseases. idw-online.deahajournals.org

The misincorporation of non-protein amino acids has been linked to certain human diseases, suggesting that their presence or levels could be diagnostic. news-medical.netnih.gov While no established biomarker role currently exists for this compound, its detection in a biological system (e.g., human fluids) could indicate the presence of a producing microorganism or a novel metabolic aberration. The principle of using unique metabolites as biomarkers is well-established, as seen with markers like 25-hydroxyvitamin D for vitamin D status or urea (B33335) for kidney function. labtestsonline.org.uknih.gov Further research would be required to explore and validate any potential biomarker applications for this specific compound.

Derivatives and Analogues of Erythro Beta Hydroxy D Glutamic Acid

Rational Design and Synthesis of Modified Structures

The synthesis of derivatives of erythro-beta-hydroxy-D-glutamic acid and its stereoisomers can be achieved through both chemical and enzymatic methods. The rational design of these molecules often involves modifying the carboxyl or hydroxyl groups to fine-tune their physicochemical properties and biological interactions.

Enzymatic and Biosynthetic Approaches: A key route to producing stereospecific hydroxyglutamic acids is through biocatalysis. In the biosynthesis of kutznerides, a family of antifungal and antimicrobial hexadepsipeptides, two non-heme iron oxygenase enzymes, KtzO and KtzP, have been identified to stereospecifically hydroxylate the β-position of glutamic acid. nih.govnih.govnih.govacs.org Specifically, the enzyme KtzP is responsible for catalyzing the formation of the erythro-isomer of β-hydroxyglutamic acid. nih.govnih.govnih.govacs.org These enzymes act on glutamic acid while it is bound to a peptidyl carrier protein (PCP) as part of a nonribosomal peptide synthetase (NRPS) assembly line. nih.govnih.govnih.gov This enzymatic system represents a powerful tool for generating the D-erythro isomer, a modification that is synthetically challenging to achieve chemically. nih.gov Such biocombinatorial engineering approaches may guide the future synthesis of novel derivatives. nih.govacs.org

Chemical Synthesis Approaches: Chemical synthesis provides a versatile platform for creating a wide array of derivatives that are not accessible through biological routes. Strategies often start from the "chiral pool," using readily available natural products like amino acids or sugars. nih.gov For instance, β-hydroxy derivatives of L-glutamic acid have been synthesized starting from D-glucose, where the sugar's C3 and C4 hydroxyl groups are used to form the amino and β-hydroxy groups of the target amino acid. nih.gov While many reported syntheses focus on the L-enantiomer due to the availability of starting materials like L-serine, the principles can be adapted for the D-series. nih.gov For example, an enantioselective synthesis of an erythro-β-hydroxyglutamic acid derivative was developed starting from an epoxy alcohol, which itself can be prepared in any configuration using methods like the Sharpless asymmetric epoxidation. acs.org

These synthetic routes allow for the introduction of various protecting groups, which are crucial for subsequent chemical manipulations and for building more complex molecules. nih.gov

Table 1: Summary of Synthetic Approaches for Hydroxyglutamic Acid Derivatives

| Approach | Method | Key Features | Target Isomer(s) | Reference(s) |

|---|---|---|---|---|

| Enzymatic | Biocatalysis with KtzP enzyme | Stereospecific hydroxylation at the β-position of glutamic acid. | Erythro-isomer | nih.govnih.govnih.gov |

| Chemical | Chiral Pool Synthesis from D-glucose | Utilizes the inherent chirality of the starting material. | L-glutamic acid derivatives | nih.gov |

| Chemical | Asymmetric Epoxidation | Enantioselective approach starting from achiral precursors. | Erythro-L-isomer derivative | acs.org |

| Chemical | General Chiral Pool | Use of chirons like serine, pyroglutamic acid, etc. | Various nonracemic hydroxyglutamic acids | nih.gov |

Structure-Activity Relationship (SAR) Studies at the Biochemical Level

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR studies are crucial for understanding its function in natural products and for designing new therapeutic agents.

The biological importance of the stereochemistry at the β-carbon is highlighted by the kutznerides, a group of natural hexadepsipeptides with antifungal and antimicrobial properties. nih.govnih.govnih.gov Different kutzneride compounds incorporate either the D-threo or the D-erythro isomer of β-hydroxyglutamic acid, indicating that this specific stereochemical feature is a key determinant of the final structure and, consequently, the biological profile of the natural product. nih.govnih.gov

In the context of drug design, glutamic acid analogues are of significant interest. For example, derivatives of the anticancer drug methotrexate (B535133) containing D-glutamic acid have been synthesized and evaluated to probe the requirements of target enzymes and transporters. umich.edu Studies on these analogues revealed that the stereochemistry (D- vs. L-enantiomer) dramatically affects biological activity. For instance, the D-enantiomers of methotrexate and its fluorinated glutamic acid analogue were much weaker inhibitors of L-[³H]MTX uptake into cells, suggesting they are poorly transported by the carrier that imports the L-form. umich.edu This demonstrates that even a single chiral center modification can profoundly alter the pharmacological properties of a molecule, a key principle in SAR. The introduction of a hydroxyl group, as in this compound, adds another point for interaction or modification, further influencing binding to biological targets like receptors or enzymes. nih.gov

Table 2: Key Structure-Activity Relationship (SAR) Findings

| Modified Feature | Biological System/Target | Observed Effect | Significance | Reference(s) |

|---|---|---|---|---|

| Stereochemistry (Erythro vs. Threo) | Kutzneride natural products | Determines which isomer is incorporated, leading to different final compounds. | Stereochemistry is critical for the biosynthesis and structural identity of these bioactive peptides. | nih.govnih.gov |

| Stereochemistry (D- vs. L-amino acid) | Methotrexate analogues | The D-enantiomer is significantly less potent and is a poor substrate for the cellular uptake transporter compared to the L-form. | Chirality at the α-carbon is crucial for transport and activity in this antifolate system. | umich.edu |

| Hydroxyl Group | General glutamate (B1630785) receptors/enzymes | Provides an additional hydrogen bonding site, potentially modulating receptor interaction. | Allows for fine-tuning of binding affinity and specificity. | nih.gov |

Development of Chemical Probes for Biological Investigations

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. While this compound itself is a biological molecule, its derivatives are excellent candidates for development into chemical probes. The synthesis of various analogues with protected functional groups provides the necessary starting materials for introducing reporter tags (e.g., fluorescent dyes, biotin) or reactive groups (e.g., photo-crosslinkers). nih.gov

For example, in the study of kutzneride biosynthesis, dabsylated standards of hydroxyglutamic acid isomers were synthesized to facilitate their identification by HPLC-MS. nih.gov This derivatization with a chromophore is a basic example of creating a tool for analytical purposes. Furthermore, to study the kinetics of the hydroxylation reaction catalyzed by the KtzO and KtzP enzymes, researchers used non-hydrolyzable coenzyme A analogs. nih.govnih.govacs.org These probes allowed the investigation of the enzymatic mechanism in a controlled manner. nih.govnih.gov

The orthogonally protected derivatives of hydroxyglutamic acids synthesized chemically are particularly valuable as chirons (chiral building blocks) and can be elaborated into more sophisticated probes. nih.gov By attaching a fluorescent group, one could create a probe to visualize the localization of enzymes or receptors that bind to hydroxyglutamate. Alternatively, adding a biotin (B1667282) tag could enable the isolation and identification of binding partners from cell lysates. The development of such tools is essential for mapping the interactions of glutamic acid analogues and understanding their roles in complex biological processes. nih.gov

Bioconjugation and Material Science Applications

The trifunctional nature of this compound, possessing amino, hydroxyl, and dual carboxyl groups, makes it a theoretically attractive monomer for applications in bioconjugation and material science. Although specific research on polymers derived exclusively from the D-erythro isomer is not widely reported, the broader field of glutamic acid-based materials provides a strong precedent for its potential.

Poly-γ-glutamic acid (γ-PGA), a naturally occurring polymer of glutamic acid, is extensively studied for biomedical applications due to its biocompatibility and biodegradability. mdpi.commdpi.com It is used in various forms, including hydrogels for tissue engineering and as a component in drug delivery systems. mdpi.commdpi.com The presence of carboxyl groups in PGA allows for further functionalization and crosslinking, for instance with other biomaterials like hyaluronic acid to create composite hydrogels with improved properties. mdpi.com

Similarly, polyesters derived from α-hydroxy acids (which can be synthesized from amino acids) are among the most common biodegradable polymers in clinical use. nih.gov Introducing amino acid-derived monomers into these polymers allows for the creation of functional materials with tunable properties, such as hydrophilicity, and provides handles for the conjugation of active agents. mdpi.comnih.gov

Given these examples, this compound could serve as a functional monomer to create novel biopolymers. The additional hydroxyl group, not present in standard glutamic acid, offers an extra site for modification, crosslinking, or conjugation. This could be used to develop advanced hydrogels, functionalized surfaces for cell culture, or biodegradable polymers with tailored degradation rates and mechanical properties for tissue engineering scaffolds. mdpi.comnih.gov While this remains a prospective area of research, the foundational chemistry of its functional groups strongly supports its potential utility in advanced material science.

Future Perspectives and Emerging Research Avenues for Erythro Beta Hydroxy D Glutamic Acid

Discovery of Novel Biosynthetic Pathways and Enzymes

The natural synthesis of erythro-beta-hydroxy-D-glutamic acid is a complex process involving specific enzymes that catalyze its formation with high stereospecificity. A significant breakthrough in understanding this process comes from the study of kutzneride biosynthesis. Kutznerides are antifungal and antimicrobial hexadepsipeptides that contain D-3-hydroxyglutamic acid in both threo and erythro isomeric forms. nih.govnih.gov

Research has identified two crucial non-heme iron oxygenase enzymes, KtzO and KtzP, involved in this pathway. nih.govnih.gov These enzymes stereospecifically hydroxylate the β-position of glutamic acid. Specifically, KtzP catalyzes the formation of the erythro-isomer, while KtzO generates the threo-isomer. nih.gov This hydroxylation occurs while the glutamic acid is tethered to a peptidyl carrier protein (PCP) domain of a nonribosomal peptide synthetase (NRPS), KtzH. nih.govnih.gov

A particularly novel aspect of this pathway is the mechanism for activating and loading glutamic acid onto the NRPS module. The third module of KtzH possesses a truncated adenylation (A) domain, rendering it unable to activate glutamic acid on its own. nih.govnih.gov This deficiency is compensated for in trans by a separate, stand-alone A-domain protein, KtzN, which activates glutamic acid and transfers it to the PCP domain of KtzH. nih.govnih.gov Following this, KtzP can perform the stereospecific hydroxylation to yield the erythro form. nih.gov

Future research will likely focus on identifying similar biosynthetic gene clusters in other microorganisms to discover new enzymes with varied substrate specificities or improved catalytic efficiencies. Understanding these pathways provides a blueprint for biocombinatorial engineering approaches. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Family | Function | Stereospecificity |

| KtzP | Non-heme iron oxygenase | Catalyzes the β-hydroxylation of PCP-bound L-glutamic acid. nih.gov | Produces the L-erythro isomer. nih.gov |

| KtzN | Stand-alone adenylation domain | Activates and transfers L-glutamic acid to the NRPS carrier protein in trans. nih.govnih.gov | N/A |

| KtzH | Nonribosomal peptide synthetase (NRPS) | Multi-modular enzyme that incorporates the amino acid into the final peptide product. nih.gov | Contains the PCP domain to which glutamic acid binds. nih.gov |

Exploration of Undiscovered Biological Functions and Roles

While its parent compound, L-glutamic acid, is well-known as a major excitatory neurotransmitter, the precise biological roles of this compound are less understood. ontosight.ainih.gov It is recognized as a non-proteinogenic amino acid involved in glutamic acid metabolism and is a component of certain natural peptides like kutznerides. ontosight.ainih.gov

Emerging research suggests more specific and potentially significant functions. For instance, studies on its stereoisomer, beta-hydroxy-L-glutamic acid (BHGA), have shown potent biological activity. When applied to snail neurons, BHGA elicited a strong inward current, suggesting it acts on glutamate (B1630785) receptors. nih.gov Furthermore, intraventricular injections of BHGA in rats produced burst discharges in the electrocorticograph (ECoG), with a pattern distinct from that of other glutamate receptor agonists like NMDA, quisqualic acid, or kainic acid. nih.gov This indicates that hydroxylated forms of glutamic acid may interact with specific subpopulations of glutamate receptors or have unique modulatory roles in the central nervous system. nih.gov

Additionally, related compounds such as L-erythro-β-hydroxyasparagine, found in human urine, have been identified as inhibitors of serine racemase, an enzyme that produces the NMDA receptor co-agonist D-serine. nih.gov This raises the possibility that this compound could have similar regulatory functions on key enzymes within metabolic or neurotransmitter pathways. Future investigations are needed to screen this compound for activity against a range of enzymes and receptors to uncover its specific physiological roles, which could include serving as a biomarker for certain diseases. ontosight.ai

Advanced Synthetic Strategies for Complex Derivatives

The development of efficient and stereoselective synthetic routes is crucial for producing this compound and its derivatives for research and potential applications. The presence of multiple stereocenters makes this a significant chemical challenge. nih.gov Several advanced strategies have been devised to overcome this.

One successful approach begins with readily available chiral starting materials from the "chiral pool." For example, β-hydroxy derivatives of L-glutamic acid have been synthesized starting from D-glucose. rsc.orgrsc.orgrsc.org In this strategy, the carbon framework of D-glucose is strategically manipulated, with its C2 carbon providing the carboxylic acid functionality and the C3 and C4 hydroxyl groups being converted into the required amino and β-hydroxy groups, respectively. rsc.orgrsc.org

Other methods focus on stereoselective reactions:

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of 2,5-hexadien-1-ol (B14692151) is a key step in an enantioselective synthesis of a protected derivative of erythro-β-hydroxyglutamic acid. researchgate.net This is followed by a regioselective ring-opening of the resulting epoxy carbamate (B1207046) to establish the correct stereochemistry. researchgate.net

From Serine Aldehyde Equivalents: Optically pure serine can be converted into aldehyde equivalents, which then undergo Grignard additions. uq.edu.au To obtain the erythro diastereomer, the initial threo adduct is oxidized and then reduced with a reagent like lithium borohydride (B1222165) (LiBH4) to invert the stereocenter. uq.edu.au

From Epoxysuccinic Acid: A stereospecific synthesis of the erythro-isomer of β-hydroxy-DL-aspartic acid (a close structural analog) involves the reaction of trans-epoxysuccinic acid with benzylamine, followed by catalytic hydrogenolysis. researchgate.net This principle can be applied to related starting materials for glutamic acid derivatives.

These advanced methods provide access to enantiomerically pure forms of the amino acid, enabling the synthesis of complex derivatives with modifications at various positions for structure-activity relationship studies. nih.govrsc.org

Integration with Systems Biology and Omics Approaches

Systems biology, through the integration of omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful lens to understand the broader context of this compound's function and regulation. While direct omics studies on this specific compound are nascent, research on related amino acid pathways provides a clear roadmap.

For instance, integrated transcriptomic and metabolomic analyses of albino tea leaves revealed significant upregulation of pathways related to aromatic amino acid biosynthesis. mdpi.com KEGG pathway analysis highlighted enrichment in "alanine, aspartate and glutamate metabolism," indicating a system-wide reprogramming of amino acid production. mdpi.comgenome.jp Such an approach could be used to study organisms that naturally produce this compound, correlating the expression of biosynthetic genes (like KtzP) with the metabolic flux towards the compound under different conditions.

Furthermore, global profiling of post-translational modifications, such as lysine (B10760008) succinylation in microalgae, has shown that enzymes involved in amino acid metabolism are heavily regulated. acs.org This suggests that the enzymes responsible for synthesizing or catabolizing this compound could themselves be subject to complex regulation.

Future research could employ a multi-omics strategy by:

Sequencing the genomes of producing organisms to identify biosynthetic gene clusters.

Performing differential transcriptomics and proteomics to see when these genes and enzymes are expressed.

Using targeted metabolomics to quantify the production of this compound and related metabolites, thereby mapping the metabolic network and its regulatory control points.

Computational Modeling and Theoretical Studies on Reactivity and Selectivity

Computational chemistry provides invaluable insights into the structural, mechanistic, and electronic properties of molecules and enzymes, which are difficult to probe experimentally. For this compound, computational modeling can be applied to several key areas.

A primary target for theoretical studies is the mechanism of the enzymes responsible for its biosynthesis, such as KtzP. nih.gov Understanding the high stereoselectivity of these hydroxylases is a significant challenge. nih.gov Computational methods like quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzyme's active site with the glutamic acid substrate bound. These models can elucidate the precise interactions that orient the substrate for hydroxylation to occur specifically at the β-carbon and to yield the erythro product over the threo isomer.

Furthermore, computational studies can predict the reactivity of the hydroxyl and amino groups for designing advanced synthetic strategies. Density Functional Theory (DFT) calculations can help in understanding the electronic properties and predicting the most likely sites for chemical modification when creating novel derivatives. This can guide synthetic chemists in choosing the right protecting groups and reaction conditions, saving significant time and resources in the lab. Such studies are also crucial for understanding its potential interactions with biological targets, like glutamate receptors, by modeling docking poses and binding affinities. nih.gov

Biotechnological Applications in Metabolic Engineering and Biocatalysis

The discovery of enzymes that synthesize this compound opens exciting avenues for its biotechnological production. nih.gov Metabolic engineering and biocatalysis are key technologies to harness this potential.

Metabolic Engineering: The bacterium Corynebacterium glutamicum is a well-established industrial workhorse for the production of millions of tons of amino acids, including L-glutamate and L-lysine. nih.govpnas.org The extensive knowledge of its metabolism and the available genetic tools make it an ideal chassis for producing novel amino acid derivatives. nih.govnih.gov An engineered C. glutamicum strain could be developed by:

Introducing the genes for the biosynthetic pathway, such as ktzN and ktzP, to confer the ability to produce the hydroxylated compound. nih.gov

Optimizing the expression of these heterologous genes. pnas.org

Redirecting metabolic flux from the central carbon metabolism towards the precursor, L-glutamic acid, by overexpressing key native enzymes or knocking out competing pathways. nih.gov